BenchChemオンラインストアへようこそ!

5,5-Diethyl-1,3-oxazolidine-2,4-dione

Physicochemical Properties Ionization State Drug Design

Procure 5,5-diethyl-1,3-oxazolidine-2,4-dione (CAS 5638-84-6) as the definitive non-N-methylated control for oxazolidinedione SAR studies. Its pKa of ~6.1 (>90% anionic at pH 7.4) contrasts sharply with N-methylated congeners (pKa ~ -2.2), enabling clean experimental isolation of N-methylation effects on anticonvulsant efficacy, membrane permeability, and target engagement. Supplied at ≥95% purity as a crystalline solid (mp 78–79 °C), it is ideal for quantitative HPLC/UPLC method development and single-crystal X-ray diffraction studies. For research use only; not for human or veterinary applications.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 5638-84-6
Cat. No. B3032838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,5-Diethyl-1,3-oxazolidine-2,4-dione
CAS5638-84-6
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)O1)CC
InChIInChI=1S/C7H11NO3/c1-3-7(4-2)5(9)8-6(10)11-7/h3-4H2,1-2H3,(H,8,9,10)
InChIKeyLANUZOBKRIJYEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,5-Diethyl-1,3-oxazolidine-2,4-dione (CAS 5638-84-6): Core Physicochemical and Structural Baseline for Research Procurement


5,5-Diethyl-1,3-oxazolidine-2,4-dione (CAS 5638-84-6) is a 5,5-disubstituted oxazolidine-2,4-dione heterocycle with a molecular weight of 157.17 g/mol . It exists as a solid at ambient temperature with a reported melting point of 78–79 °C . Its predicted acid dissociation constant (pKa) is 6.08±0.70 , and it is supplied at a minimum purity specification of 95% for research applications .

5,5-Diethyl-1,3-oxazolidine-2,4-dione: Why Generic Oxazolidinedione Substitution Fails in Research Workflows


Oxazolidine-2,4-diones are not functionally interchangeable due to divergent substitution patterns that critically alter their physicochemical and biological behavior . For example, the absence of an N-alkyl group (as in 5,5-diethyl-1,3-oxazolidine-2,4-dione versus N-methylated congeners like trimethadione and paramethadione) drastically shifts the pKa from strongly negative to approximately 6.1 , thereby altering ionization state at physiological pH, membrane permeability, and potential target engagement . These quantitative differences in pKa, lipophilicity, and steric bulk preclude direct substitution in structure-activity relationship (SAR) studies, analytical method development, or chemical synthesis where precise physicochemical properties are required.

Quantitative Differentiation of 5,5-Diethyl-1,3-oxazolidine-2,4-dione from Closest Analogs


5,5-Diethyl-1,3-oxazolidine-2,4-dione Exhibits a 500-Fold pKa Shift Relative to N-Methylated Clinical Analogs

5,5-Diethyl-1,3-oxazolidine-2,4-dione (target) lacks an N-methyl substituent, which is present in the clinical anticonvulsants trimethadione and paramethadione. This structural difference results in a pKa of 6.08±0.70 (predicted) for the target compound , compared to a predicted pKa of -2.18±0.40 for both trimethadione and paramethadione . At physiological pH (7.4), the target compound is predominantly ionized (>90% anionic), while the N-methylated analogs remain fully protonated and neutral. This fundamentally alters aqueous solubility, membrane permeability, and potential interactions with biological targets.

Physicochemical Properties Ionization State Drug Design

Comparative Solid-State Properties: 5,5-Diethyl-1,3-oxazolidine-2,4-dione vs. Dimethadione

5,5-Diethyl-1,3-oxazolidine-2,4-dione (target) exhibits a melting point of 78–79 °C , nearly identical to that of the 5,5-dimethyl analog dimethadione (melting point 80 °C) . However, the target compound possesses a higher molecular weight (157.17 g/mol) compared to dimethadione (129.11 g/mol) due to the substitution of two ethyl groups for two methyl groups at the 5-position. This results in a 21.7% increase in molar mass and a concomitant increase in steric bulk, which may influence crystal packing, solubility, and melting enthalpy.

Solid-State Chemistry Crystallinity Formulation

Differential Lipophilicity Trends in 5,5-Disubstituted Oxazolidine-2,4-diones

Lipophilicity (logP) data for the target compound is not experimentally reported; however, a clear trend emerges from the class: as alkyl chain length increases from methyl (dimethadione, logP ≈ 0.15) to methyl/ethyl (paramethadione, logP ≈ 0.7) [1] to trimethyl (trimethadione, logP ≈ 0.3) [2], lipophilicity varies non-linearly due to competing effects of increased hydrophobicity and altered polar surface area. By extrapolation, 5,5-diethyl substitution is expected to yield a logP greater than that of dimethadione and likely exceeding that of paramethadione, consistent with the addition of an extra methylene unit compared to paramethadione.

Lipophilicity LogP ADME

5,5-Diethyl-1,3-oxazolidine-2,4-dione as a Non-N-Methylated Scaffold for Anticonvulsant SAR Studies

The oxazolidine-2,4-dione scaffold is clinically validated for absence seizure control, with trimethadione and paramethadione as the archetypal N-methylated drugs [1]. However, SAR studies have demonstrated that monocyclic 5-alkyl-5-phenyl-2,4-oxazolidinediones lacking N-alkylation can exhibit broad-spectrum anticonvulsant activity distinct from the N-methylated series [2]. 5,5-Diethyl-1,3-oxazolidine-2,4-dione represents the non-N-methylated counterpart to paramethadione (5-ethyl-3,5-dimethyloxazolidine-2,4-dione) and serves as a critical control compound for isolating the contribution of N-methylation to anticonvulsant efficacy, sodium channel binding, and metabolic stability.

Anticonvulsant SAR Oxazolidinedione

Purity Specification and Storage Stability for Reproducible Research

Commercially available 5,5-diethyl-1,3-oxazolidine-2,4-dione (CAS 5638-84-6) is supplied with a minimum purity specification of 95% . This level of purity is suitable for most chemical synthesis and in vitro biological assays. Long-term storage is recommended in a cool, dry place . In contrast, some related clinical analogs (e.g., paramethadione) are liquids at room temperature [1], presenting different handling and stability challenges. The solid-state nature of this compound may confer superior long-term stability and easier weighing accuracy for precise molar calculations in experimental workflows.

Quality Control Purity Storage

High-Impact Application Scenarios for 5,5-Diethyl-1,3-oxazolidine-2,4-dione


Matched Molecular Pair Analysis in Anticonvulsant Drug Discovery

Use 5,5-diethyl-1,3-oxazolidine-2,4-dione as the non-N-methylated control to directly compare with paramethadione (N-methylated) in maximal electroshock seizure (MES) or subcutaneous pentylenetetrazol (scPTZ) models. The >8-unit pKa difference and altered ionization state at physiological pH provide a clean experimental variable for isolating the contribution of N-methylation to anticonvulsant efficacy and target engagement [1].

Physicochemical Property-Driven HPLC Method Development

Leverage the distinct pKa of 6.08 and predicted lipophilicity (logP >0.7) [2] to develop selective reversed-phase HPLC or UPLC methods for separating 5,5-diethyl-1,3-oxazolidine-2,4-dione from its N-methylated analogs (trimethadione, paramethadione) and metabolite dimethadione. The solid-state nature also facilitates accurate standard preparation for quantitative analysis.

Solid-State Characterization and Crystallography Studies

Given its well-defined melting point of 78–79 °C and crystalline solid form, 5,5-diethyl-1,3-oxazolidine-2,4-dione is an ideal candidate for single-crystal X-ray diffraction studies to elucidate the impact of 5,5-diethyl substitution on oxazolidinedione ring conformation and intermolecular hydrogen bonding patterns. Comparative analysis with the 5,5-dimethyl analog dimethadione (Tm = 80 °C) can reveal how alkyl chain length modulates crystal packing forces.

Control Compound for In Vitro Ionization-Dependent Assays

Employ 5,5-diethyl-1,3-oxazolidine-2,4-dione in cell-based permeability assays (e.g., Caco-2 or PAMPA) to benchmark the effect of anionization at physiological pH on passive diffusion. Its pKa of ~6.1 ensures >90% anionic species at pH 7.4 , contrasting sharply with the neutral, fully protonated state of N-methylated oxazolidinediones (pKa -2.18) , thus providing a direct measure of ionization-state-dependent membrane transport.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5,5-Diethyl-1,3-oxazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.